N-Carbamyl-paf

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

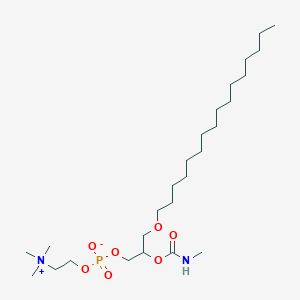

Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .

Vorbereitungsmethoden

Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .

Analyse Chemischer Reaktionen

Methylcarbamyl-paf undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Introduction to N-Carbamyl-paf

This compound (N-carbamyl-platelet activating factor) is a synthetic derivative of platelet activating factor (PAF), which plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cell signaling. This compound has garnered attention for its potential applications in medical research and therapeutic interventions. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Therapeutic Uses in Hyperammonemia

This compound has shown promise in the treatment of hyperammonemia, particularly in patients with urea cycle disorders. Clinical studies have indicated that N-carbamylglutamate (NCG), a related compound, enhances ureagenesis, thereby reducing plasma ammonia levels.

- Case Study : A study involving seven patients with propionic acidemia demonstrated that oral administration of NCG significantly increased ureagenesis, as evidenced by increased plasma levels of 13C-urea and decreased ammonia levels from 59 μM to 43 μM (p < 0.0005) . This suggests that N-carbamyl derivatives can serve as effective adjuncts in managing acute hyperammonemia.

Role in Inherited Metabolic Disorders

This compound is being investigated for its efficacy in treating inherited metabolic disorders like methylmalonic acidemia and propionic acidemia. These conditions often involve deficiencies in enzymes critical for ammonia detoxification.

- Clinical Findings : Research indicates that N-carbamylglutamate can normalize blood ammonia concentrations in patients with deficiencies in N-acetylglutamate synthase (NAGS) . The compound promotes carbamyl phosphate synthesis, crucial for effective ureagenesis.

Impact on Platelet Activation and Inflammation

This compound has been studied for its effects on platelet activation and inflammatory responses. The compound's modulation of PAF receptor signaling may influence various cellular processes.

- Research Insights : A study highlighted the role of PAF receptor agonists, including this compound, in regulating stem cell characteristics and neurosphere formation . This suggests potential applications in regenerative medicine and cellular therapies.

Potential in Neuroprotection

The neuroprotective properties of this compound are under investigation, particularly concerning its effects on neuronal cells during inflammatory responses.

- Experimental Evidence : In animal models, the administration of N-carbamyl derivatives has been associated with reduced neuroinflammation and improved outcomes following cerebral ischemia . This positions the compound as a candidate for developing neuroprotective therapies.

Applications in Cancer Research

Emerging research suggests that this compound may have implications in cancer treatment by modulating immune responses and tumor microenvironments.

- Preliminary Studies : Investigations into the effects of PAF antagonists have shown promise in inhibiting tumor growth and metastasis by altering angiogenesis and immune cell infiltration . Further studies are needed to elucidate the mechanisms involved.

Table 1: Summary of Clinical Applications of this compound

Wirkmechanismus

Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:

Platelet-activating factor (PAF): The natural ligand for the PAF receptor.

Hexadecylphosphocholine (HPC): A structurally related compound with antitumor activity.

ET18-0Me: Another analog of PAF with similar biological activities

These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.

Eigenschaften

CAS-Nummer |

111057-91-1 |

|---|---|

Molekularformel |

C26H55N2O7P |

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |

InChI-Schlüssel |

FNFHZBKBDFRYHS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Synonyme |

1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.